molecular formula C18H21N3O4S2 B14798435 (2E)-N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide

(2E)-N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide

Cat. No.: B14798435
M. Wt: 407.5 g/mol
InChI Key: NFOFDCRPYKFFQX-DHZHZOJOSA-N
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Description

N-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(2-furyl)acrylamide is a complex organic compound with a unique structure that combines a sulfonamide group, a thioamide group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(2-furyl)acrylamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 4-[(tert-butylamino)sulfonyl]aniline: This intermediate is synthesized by reacting 4-nitroaniline with tert-butylamine and sulfur dioxide in the presence of a catalyst.

    Formation of the thioamide intermediate: The 4-[(tert-butylamino)sulfonyl]aniline is then reacted with carbon disulfide and a base to form the corresponding thioamide.

    Coupling with 3-(2-furyl)acrylic acid: The thioamide intermediate is finally coupled with 3-(2-furyl)acrylic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(2-furyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

N-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(2-furyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(2-furyl)acrylamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(tert-butylamino)phenyl)acetamide: Similar structure but lacks the thioamide and furan groups.

    N-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonothioyl]benzamide: Similar structure but contains a benzamide group instead of the furan ring.

Uniqueness

N-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(2-furyl)acrylamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and thioamide group distinguishes it from other similar compounds and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C18H21N3O4S2

Molecular Weight

407.5 g/mol

IUPAC Name

(E)-N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C18H21N3O4S2/c1-18(2,3)21-27(23,24)15-9-6-13(7-10-15)19-17(26)20-16(22)11-8-14-5-4-12-25-14/h4-12,21H,1-3H3,(H2,19,20,22,26)/b11-8+

InChI Key

NFOFDCRPYKFFQX-DHZHZOJOSA-N

Isomeric SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2

Origin of Product

United States

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